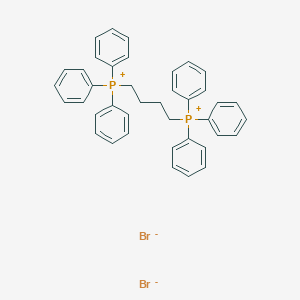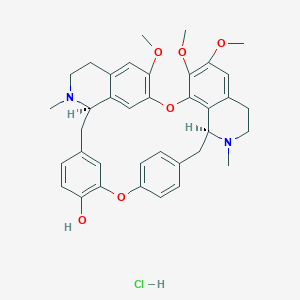
2-Bromo-2-metoxiacetado de metilo
Descripción general
Descripción
Methyl 2-bromo-2-methoxyacetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and methoxy- substituted compounds, which can provide insights into the reactivity and properties of similar molecules. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, indicating the potential reactivity of methoxy groups in halogenated compounds .
Synthesis Analysis
The synthesis of related compounds often involves halogenation and subsequent reactions with methoxy groups. For example, the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, has been achieved through methylation of 6-bromo-2-naphthol with various methylating agents . Similarly, the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate from methyl 2-bromoacetate suggests that bromoacetates can be used as starting materials for the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of bromo- and methoxy- substituted compounds can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was determined, revealing interactions that form a dimer and a six-atom ring that is not planar . These findings can provide insights into the potential molecular structure of methyl 2-bromo-2-methoxyacetate.
Chemical Reactions Analysis
The reactivity of bromo- and methoxy- substituted compounds can vary depending on the other substituents present on the molecule. For example, 2-bromo-7-methoxytropone reacts with active methylene compounds to afford heptafulvene derivatives or coumarin derivatives, depending on the reactant . This suggests that methyl 2-bromo-2-methoxyacetate could potentially participate in reactions with active methylene compounds as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxy- substituted compounds can be influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid are formed principally by hydrogen bonds and Br⋯O or π–π interactions, which can affect their melting points, solubility, and other physical properties . These interactions could be relevant to the properties of methyl 2-bromo-2-methoxyacetate as well.
Aplicaciones Científicas De Investigación
Síntesis orgánica
“2-Bromo-2-metoxiacetado de metilo” se utiliza a menudo como reactivo en la síntesis orgánica . Puede participar en varias reacciones para formar diferentes compuestos, contribuyendo a la complejidad y diversidad de las moléculas orgánicas .
Síntesis de haloeteres vicinales
Este compuesto juega un papel crucial en la síntesis de nuevos haloeteres vicinales que llevan un grupo malononitrilo . Por ejemplo, se ha utilizado en la síntesis de 2-bromo-2-(metoxifenilmetil)malononitrilo y 2-yodo-2-(metoxifenilmetil)malononitrilo .
Difuncionalización de olefinas
“this compound” se puede utilizar en la difuncionalización de olefinas . Este proceso es una estrategia atractiva para aumentar rápidamente la complejidad molecular a partir de materias primas abundantes y baratas .
Bloques de construcción en la síntesis orgánica
El compuesto tiene el potencial de ser un bloque de construcción en la síntesis orgánica . Se puede convertir fácilmente en cantidades de derivados funcionales útiles mediante sustitución nucleofílica intermolecular o intramolecular de halógenos .
Síntesis de derivados de β, β-dicianoestireno
“this compound” se puede utilizar en la síntesis de derivados de β, β-dicianoestireno . Estos derivados son un tipo de materia prima de reacción que contiene un grupo multifuncional que se puede convertir en las estructuras del esqueleto en fármacos y productos naturales
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-bromo-2-methoxyacetate is a chemical compound that primarily targets the benzoxazinone group within the structure of certain biochemical pathways . This group plays a crucial role in the synthesis of DIMBOA , a compound that acts as an antifungal and antialgal agent in crops .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another. In the case of Methyl 2-bromo-2-methoxyacetate, it acts as an alkylating agent, transferring its alkyl group to the benzoxazinone group .
Biochemical Pathways
Methyl 2-bromo-2-methoxyacetate affects the biochemical pathways involved in the synthesis of DIMBOA . The compound’s alkylation of the benzoxazinone group results in the production of alkylated carbene complexes . These complexes are key intermediates in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol , which suggests that it may be well-absorbed in the body and could potentially be distributed to various tissues.
Result of Action
The primary result of Methyl 2-bromo-2-methoxyacetate’s action is the production of DIMBOA , which has antifungal and antialgal effects . This makes the compound valuable in agricultural applications, particularly in the protection of crops.
Action Environment
The efficacy and stability of Methyl 2-bromo-2-methoxyacetate can be influenced by various environmental factors. For instance, the compound’s solubility in chloroform and methanol suggests that its action may be affected by the presence of these solvents. Additionally, the Suzuki–Miyaura coupling reaction, in which the compound plays a role, is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action may be stable under a wide range of conditions.
Propiedades
IUPAC Name |
methyl 2-bromo-2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFFKVMWDJCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)




![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)